molecular formula C10H17NO2Si B091870 N-((dimethoxy(methyl)silyl)methyl)aniline CAS No. 17890-10-7

N-((dimethoxy(methyl)silyl)methyl)aniline

Cat. No.: B091870
CAS No.: 17890-10-7
M. Wt: 211.33 g/mol
InChI Key: BNQFLOSSLHYGLQ-UHFFFAOYSA-N
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Description

N-((Dimethoxy(methyl)silyl)methyl)aniline is an organosilicon compound with the molecular formula C10H17NO2Si. It is characterized by the presence of a dimethoxymethylsilyl group attached to a methyl group, which is further connected to an aniline moiety. This compound is known for its versatile applications in various fields, including chemistry, biology, medicine, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-((dimethoxy(methyl)silyl)methyl)aniline typically involves the reaction of aniline with chloromethyl(dimethoxy)methylsilane. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

Aniline+Chloromethyl(dimethoxy)methylsilaneThis compound\text{Aniline} + \text{Chloromethyl(dimethoxy)methylsilane} \rightarrow \text{this compound} Aniline+Chloromethyl(dimethoxy)methylsilane→this compound

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, often involving purification steps such as distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions: N-((Dimethoxy(methyl)silyl)methyl)aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding silanol derivatives.

    Reduction: Reduction reactions can lead to the formation of silane derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethoxymethylsilyl group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.

Major Products: The major products formed from these reactions include silanol derivatives, silane derivatives, and various substituted aniline compounds .

Scientific Research Applications

Chemical Applications

Silane Coupling Agent
N-((dimethoxy(methyl)silyl)methyl)aniline serves as a silane coupling agent , facilitating the modification of surfaces and materials. This property is crucial in enhancing adhesion between organic and inorganic materials, making it valuable in coatings and adhesives. The silane group allows for the formation of strong bonds with substrates, which is essential for applications in composite materials.

Organic Synthesis
The compound is utilized in organic synthesis, particularly in the methylation of anilines . It can efficiently convert anilines to N-methylanilines using cyclometalated ruthenium complexes through a hydrogen autotransfer procedure. This reaction occurs under mild conditions (60 °C) with sodium hydroxide as the base, showcasing its utility in synthetic organic chemistry.

Biological Applications

Synthesis of Bioactive Molecules
In biological research, this compound is employed in the synthesis of bioactive molecules. Its ability to modify biological compounds can lead to the development of new pharmaceuticals or therapeutic agents. Research into its interactions with biological systems may yield insights into potential therapeutic applications or safety profiles.

Medical Applications

Drug Delivery Systems
The compound is being explored for its potential use in drug delivery systems . Its silane functionality can enhance the solubility and stability of pharmaceutical compounds, improving their bioavailability. Additionally, its ability to form strong bonds with various substrates may facilitate targeted drug delivery mechanisms.

Industrial Applications

Advanced Materials Production
this compound is utilized in the production of advanced materials, including coatings and adhesives. Its properties enhance the durability and performance of these materials, making them suitable for various industrial applications.

Reaction Mechanisms and Chemistry

The compound undergoes several chemical reactions:

  • Oxidation: Can be oxidized to form silanol derivatives.
  • Reduction: Reduction reactions can yield silane derivatives.
  • Substitution: Participates in nucleophilic substitution reactions where the dimethoxymethylsilyl group can be replaced by other functional groups.

Common Reagents and Conditions

Reaction TypeCommon ReagentsConditions
OxidationHydrogen peroxide, KMnO4Varies based on substrate
ReductionLithium aluminum hydrideAnhydrous conditions
SubstitutionAmines, alcoholsBasic conditions

These reactions demonstrate the compound's versatility and reactivity, making it valuable for various synthetic pathways.

Mechanism of Action

The mechanism of action of N-((dimethoxy(methyl)silyl)methyl)aniline involves its ability to form strong bonds with various substrates through the silane group. This allows it to act as a coupling agent, facilitating the attachment of organic molecules to inorganic surfaces. The molecular targets and pathways involved include the formation of siloxane bonds and interactions with hydroxyl groups on surfaces .

Comparison with Similar Compounds

  • N-((Trimethoxysilyl)methyl)aniline
  • N-((Triethoxysilyl)methyl)aniline
  • N-((Dimethylsilyl)methyl)aniline

Comparison: N-((Dimethoxy(methyl)silyl)methyl)aniline is unique due to its specific functional groups, which provide distinct reactivity and applications compared to its analogs. The presence of the dimethoxymethylsilyl group offers a balance between reactivity and stability, making it suitable for a wide range of applications .

Biological Activity

N-((dimethoxy(methyl)silyl)methyl)aniline is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, pharmacological evaluations, and structure-activity relationships (SAR).

Chemical Structure and Properties

This compound, with the chemical formula C10H17NO2SiC_{10}H_{17}NO_2Si, features a dimethoxysilyl group attached to an aniline moiety. The presence of the silyl group may influence its solubility, stability, and interaction with biological targets.

Synthesis

The synthesis of this compound typically involves the reaction of an appropriate aniline derivative with dimethoxymethylsilyl chloride. The reaction conditions must be optimized to yield high purity and yield of the desired product.

Enzyme Inhibition Studies

Recent studies have evaluated the enzyme inhibitory activities of compounds related to this compound. For instance, derivatives have shown promising inhibition against various kinases, which are critical in cancer progression and other diseases.

Compound% InhibitionIC50 (μM) ± SEM
27b85.360.031 ± 0.14
27d81.480.075 ± 0.11
27i82.890.038 ± 0.12
27k79.190.082 ± 0.09
Diclofenac sodium82.54-

This table summarizes the inhibitory effects of various derivatives, indicating that compounds like 27b exhibit significant enzyme inhibition comparable to established drugs like Diclofenac sodium .

Antitumor Activity

In vitro studies have demonstrated that this compound exhibits antiproliferative activity against several cancer cell lines, including DU145 prostate cancer cells. The compound's mechanism appears to involve the induction of apoptosis and cell cycle arrest .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications on the aniline ring significantly influence biological activity. For example, substituents at specific positions on the aromatic ring can enhance or diminish potency against target enzymes or cancer cells .

Case Studies

  • Anticancer Studies : A study evaluating a series of silyl-substituted anilines found that specific substitutions led to enhanced cytotoxicity in L1210 leukemia cells compared to non-silylated analogs .
  • Kinase Inhibition : Another investigation focused on the inhibition of VEGFR-2 kinase by silyl derivatives, revealing that certain structural modifications resulted in IC50 values in the low nanomolar range, indicating potent inhibitory activity .

Properties

IUPAC Name

N-[[dimethoxy(methyl)silyl]methyl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO2Si/c1-12-14(3,13-2)9-11-10-7-5-4-6-8-10/h4-8,11H,9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNQFLOSSLHYGLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CO[Si](C)(CNC1=CC=CC=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10623926
Record name N-{[Dimethoxy(methyl)silyl]methyl}aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10623926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17890-10-7
Record name N-[(Dimethoxymethylsilyl)methyl]benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17890-10-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-{[Dimethoxy(methyl)silyl]methyl}aniline
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzenamine, N-[(dimethoxymethylsilyl)methyl]
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URL https://echa.europa.eu/substance-information/-/substanceinfo/100.106.553
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Synthesis routes and methods I

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Synthesis routes and methods II

Procedure details

In a 500 ml four-neck flask with reflux condenser, precision glass stirrer, thermometer and gas inlet tube, 298 g of dry aniline were heated to 130° C. and admixed with 124 g of (chloromethyl)methyl-dimethoxysilane with stirring within 60 min. When the addition had ended, ammonia was passed through the mixture with uniform temperature with stirring until no further reaction was observed (approx. 60 min). Thereafter, excess aniline was removed under reduced pressure, and the suspension was cooled to 30° C. and then admixed with 150 ml of isohexane. Subsequently, the white precipitate formed was filtered through a suction filter and washed with 2×80 ml of isohexane. Filtrate and wash solutions were combined and freed from the solvent under reduced pressure. The subsequent fractional distillation gave 160 g (95% yield) of (N-phenylaminomethyl)dimethoxy(methyl)silane with a chloride content of <20 ppm.
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